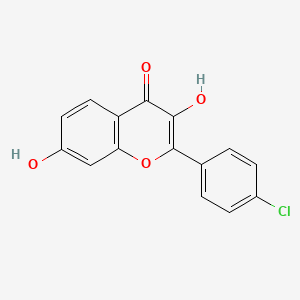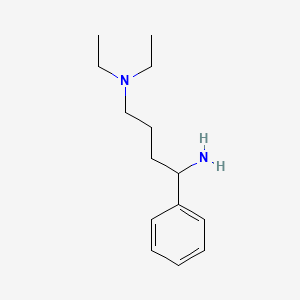
N4,N4-diethyl-1-phenyl-1,4-Butanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N4-diethyl-1-phenyl-1,4-Butanediamine: is an organic compound with the molecular formula C14H22N2 It is a derivative of 1,4-butanediamine, where the nitrogen atoms are substituted with diethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N4,N4-diethyl-1-phenyl-1,4-Butanediamine typically begins with 1,4-butanediamine as the core structure.
Substitution Reactions: The diethyl and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents used include diethylamine and phenyl halides.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Solvents like tetrahydrofuran or dimethylformamide are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield.
Catalysts: Catalysts such as palladium on carbon may be used to enhance reaction rates and selectivity.
Purification: The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N4,N4-diethyl-1-phenyl-1,4-Butanediamine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in further substitution reactions, particularly at the phenyl ring or the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products:
Amine Oxides: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Substituted Derivatives: Various substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Catalysis: Acts as a catalyst or catalyst precursor in organic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Development: Investigated for potential pharmacological activities.
Medicine:
Therapeutic Agents: Explored for its potential use in developing new therapeutic agents.
Diagnostic Tools: Used in the synthesis of compounds for diagnostic imaging.
Industry:
Polymer Production: Employed in the synthesis of specialty polymers.
Material Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: N4,N4-diethyl-1-phenyl-1,4-Butanediamine may act as an inhibitor for certain enzymes, affecting their activity.
Receptor Binding: It can bind to specific receptors, modulating their function and signaling pathways.
Cellular Uptake: The compound may be taken up by cells through passive diffusion or active transport mechanisms, influencing cellular processes.
Comparación Con Compuestos Similares
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Similar structure but with methyl groups instead of diethyl and phenyl groups.
N,N-Diethyl-1,4-butanediamine: Lacks the phenyl group, making it less complex.
1,4-Diaminobutane: The simplest form without any substituents.
Uniqueness:
Structural Complexity: The presence of both diethyl and phenyl groups makes N4,N4-diethyl-1-phenyl-1,4-Butanediamine more structurally complex and versatile.
Reactivity: The compound’s unique substituents provide distinct reactivity patterns compared to simpler analogs.
Applications: Its diverse applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C14H24N2 |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
N',N'-diethyl-1-phenylbutane-1,4-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-16(4-2)12-8-11-14(15)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12,15H2,1-2H3 |
Clave InChI |
NYRVXKFQWRJGDK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B14007079.png)
![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)
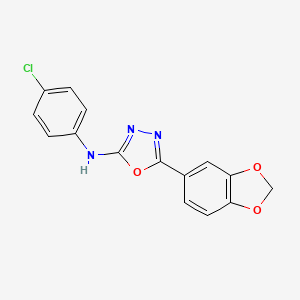
![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
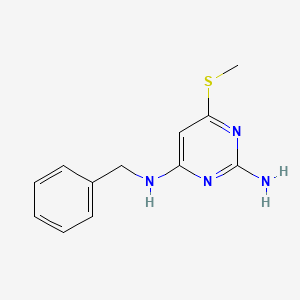
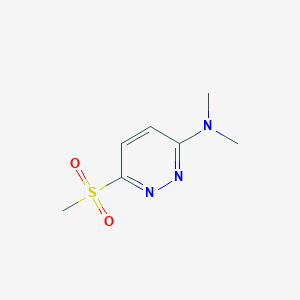

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
